Methyl (2S)-2-methylhexanoate
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Overview
Description
Methyl (2S)-2-methylhexanoate is an organic compound with the molecular formula C8H16O2. It is an ester derived from the reaction between methanol and (2S)-2-methylhexanoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2S)-2-methylhexanoate can be synthesized through the esterification of (2S)-2-methylhexanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-methylhexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (2S)-2-methylhexanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: (2S)-2-methylhexanoic acid and methanol.
Reduction: (2S)-2-methylhexanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Methyl (2S)-2-methylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-methylhexanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release (2S)-2-methylhexanoic acid, which may interact with biological systems. The ester itself can also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl (2S)-2-methylhexanoate can be compared with other similar esters, such as:
Methyl hexanoate: Similar structure but lacks the methyl group on the second carbon.
Ethyl (2S)-2-methylhexanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (2S)-2-ethylhexanoate: Similar structure but with an ethyl group on the second carbon.
These compounds share similar chemical properties but differ in their physical properties and specific applications. This compound is unique due to its specific structure, which influences its reactivity and interactions in various applications.
Properties
CAS No. |
75584-10-0 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
methyl (2S)-2-methylhexanoate |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-7(2)8(9)10-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
NCFJODHIQVLMQF-ZETCQYMHSA-N |
Isomeric SMILES |
CCCC[C@H](C)C(=O)OC |
Canonical SMILES |
CCCCC(C)C(=O)OC |
Origin of Product |
United States |
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